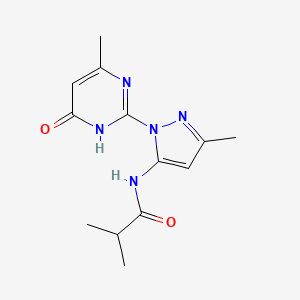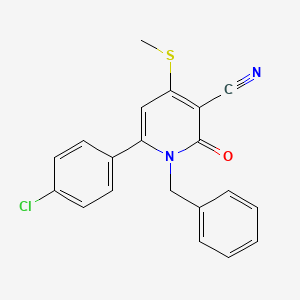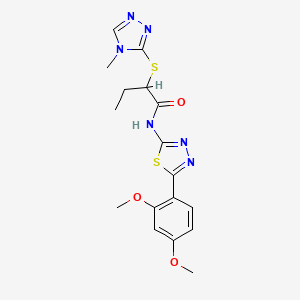
2-(2,2-Dibromocyclopropyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Enantioselective Synthesis
Enantiopure dihalocyclopropyl alcohols, like 2-(2,2-dibromocyclopropyl)ethanol, are synthesized through lipase-catalyzed kinetic resolution. This method results in enantiopure alcohols and esters, which are valuable in various chemical syntheses (Jacobsen et al., 2013).
2. Ethylene Biosynthesis and Flower Senescence
Ethanol in the holding solution can inhibit climacteric ethylene biosynthesis, which in turn affects the respiration rate and senescence in cut flowers, such as carnations. This finding is significant for the floral industry for prolonging the freshness of cut flowers (Heins & Blakely, 1980).
3. Organic Synthesis and Ring Opening Reactions
This compound is involved in phase-transfer conditions, where its ring-opening reactions produce acetylenic diethyl ketals and acetals. This process is influenced by the steric bulk of the substituents (Sydnes et al., 2005).
4. Intramolecular Interaction Studies
This compound is used to study intramolecular interactions between the hydroxyl group and the cyclopropane ring. Such interactions are essential in understanding the chemical behavior and reactivity of similar molecules (Ōki et al., 1969).
5. Biocatalysis and Chiral Alcohol Synthesis
In biocatalysis, compounds like this compound are used for synthesizing chiral alcohols. These chiral alcohols are crucial in pharmaceutical synthesis and other chemical industries (Guo et al., 2017).
6. Controlled Release of Bioactives
In the development of chitosan films, this compound is involved in creating inclusion complexes for controlled release of bioactive compounds. This has significant applications in food preservation and pharmaceuticals (Zarandona et al., 2020).
Properties
IUPAC Name |
2-(2,2-dibromocyclopropyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBATZDRKFBSYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 7-cyclohexyl-6-(4-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2653145.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide hydrochloride](/img/structure/B2653147.png)
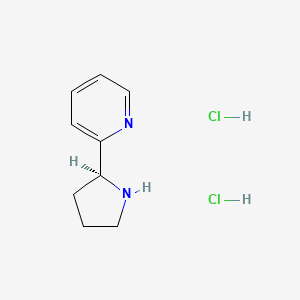
![N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2653151.png)
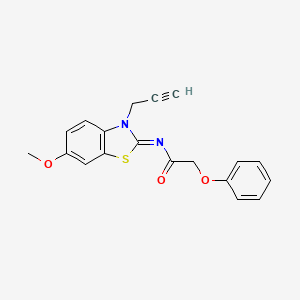
![2-Cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-difluorophenyl)prop-2-enamide](/img/structure/B2653153.png)
![5-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2653154.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2653158.png)
